molecular formula C16H12N4OS2 B6535857 1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl- CAS No. 1171494-63-5

1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl-

Cat. No.: B6535857
CAS No.: 1171494-63-5
M. Wt: 340.4 g/mol
InChI Key: SIGSAFYSDOPIST-UHFFFAOYSA-N
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Description

“1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl-” is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a carboxamide group at position 3. The N-substituent comprises a thienyl ring linked to a benzothiazole moiety at position 4. This structure integrates multiple pharmacophoric elements: the pyrazole ring is associated with metabolic stability, the benzothiazole group is linked to antimicrobial and antitumor activity, and the thienyl moiety enhances electronic properties and binding affinity.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-20-8-6-12(19-20)14(21)18-15-10(7-9-22-15)16-17-11-4-2-3-5-13(11)23-16/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGSAFYSDOPIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156748
Record name N-[3-(2-Benzothiazolyl)-2-thienyl]-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171494-63-5
Record name N-[3-(2-Benzothiazolyl)-2-thienyl]-1-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171494-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(2-Benzothiazolyl)-2-thienyl]-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H3PO2) as a reducing agent, and triethylamine (Et3N) as a base under reflux conditions in a suitable solvent like 1-propanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Chemical Reactions of Pyrazole Derivatives

Pyrazole derivatives can undergo a variety of chemical reactions, including:

  • Reduction and Oxidation : Pyrazole-4-carbaldehydes can be reduced to hydroxymethylpyrazoles using sodium borohydride, which can then be converted into chloromethyl derivatives using thionyl chloride .

  • Condensation Reactions : Pyrazole-4-carbaldehydes can undergo condensation reactions with amines to form Schiff bases, which are useful intermediates for further transformations .

  • Thioamide Formation : Pyrazole-3-carbaldehydes can react with secondary amines and elemental sulfur to form thioamide derivatives, which have been explored for their potential biological activities .

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antifungal properties. For instance, indole-pyrazole hybrids have shown promising antitumor activity against various cancer cell lines .

Table 2: Biological Activities of Pyrazole Derivatives

Compound TypeBiological Activity
Indole-Pyrazole HybridsAntitumor
Pyrazole-4-carbaldehydesAntibacterial, Antifungal
Pyrazolo[1,5-a]pyrimidinesVarious pharmacological profiles

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrazole derivatives, including the compound in focus, have been studied for various pharmacological properties:

  • Anticancer Activity : Research indicates that compounds with benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives related to 1H-Pyrazole-3-carboxamide have shown effectiveness against various cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Certain derivatives of pyrazole are known for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Agricultural Applications

The compound has also been explored for its potential use in agriculture:

  • Fungicides : Pyrazole derivatives are being investigated as intermediates in the synthesis of fungicides. For example, similar compounds have been developed for crop protection against fungal pathogens, enhancing agricultural productivity .
  • Pesticides : The unique structure of 1H-Pyrazole-3-carboxamide allows for modifications that can lead to effective pesticide formulations. Research into its efficacy against specific pests is ongoing .

Anticancer Activity Case Study

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of 1H-Pyrazole-3-carboxamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Agricultural Efficacy Case Study

In another study focusing on agricultural applications, researchers tested the efficacy of a related pyrazole derivative as a fungicide against Fusarium species. The compound demonstrated over 80% inhibition of fungal growth in vitro, indicating its potential as an effective agricultural chemical.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
1H-Pyrazole-4-carboxamideSimilar pyrazole core; different substituentsAntimicrobial, antifungal
Benzothiazolyl-thienyl derivativesContains benzothiazole and thienyl groupsAnticancer properties
2-Thienyl-pyrazolesVariations in thienyl substitutionAnti-inflammatory effects

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula (Estimated) Molecular Weight (Estimated) Biological Activity
Target Compound Pyrazole Benzothiazole, Thienyl, Methyl C16H14N4O2S2 ~386.4 Not reported in evidence
1-methyl-N-...indazole-3-carboxamide Indazole Triazolo-pyridazine, Thiophene C19H15N7OS 389.4 Not reported in evidence
Compound 9a Triazole Thienyl, Piperazinyl Not provided Not provided Broad-spectrum antibacterial
Compound 4d Triazole Thienyl, Arylthiourea Not provided Not provided Active against Gram-positive bacteria

Key Observations :

  • The target compound’s pyrazole core differs from the triazole () and indazole () backbones, impacting electronic distribution and steric interactions.
  • ’s indazole derivative incorporates a triazolo-pyridazine ring, which may enhance π-π stacking interactions compared to the target’s benzothiazole .

Insights :

  • The benzothiazole-thienyl motif in the target compound mirrors substituents in ’s triazoles, which exhibit Gram-positive selectivity (e.g., Compound 4d) .
  • Piperazine-containing analogs like Compound 9a show broader activity, suggesting that N-substituent flexibility may enhance spectrum .
  • Neither the target compound nor its analogs demonstrate significant antifungal action against Candida albicans .

Research Findings and Mechanistic Implications

  • Antibacterial Potential: Thienyl-linked heterocycles in disrupt bacterial membrane integrity or inhibit enzymes like DNA gyrase . The target’s benzothiazole group may similarly interfere with bacterial folate synthesis.
  • Pharmacokinetics : The methyl group on the pyrazole core likely improves metabolic stability compared to unsubstituted analogs. ’s indazole derivative (MW 389.4) suggests moderate bioavailability for similar mid-weight heterocycles .

Biological Activity

1H-Pyrazole-3-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound 1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl- is a notable example, with potential applications in treating various diseases.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H10N4OS
  • Molecular Weight : 258.30 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
A54926.00
Hep-23.25
NCI-H4608.55

The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific kinases involved in cell cycle regulation.

2. Anti-inflammatory Properties

Pyrazole derivatives have been noted for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. For example:

  • A related pyrazole compound displayed selective COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects .

3. Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. In a study involving various pyrazole derivatives:

  • Certain analogues exhibited significant antibacterial activity against strains such as E. coli and S. aureus, indicating the versatility of pyrazole compounds in combating infections .

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Study on Anticancer Activity :
    • A study synthesized several pyrazole derivatives and assessed their activity against the NCI60 cancer cell line panel. The findings indicated that many compounds had GI50 values below 1 µM, highlighting their potential as anticancer agents .
  • Inhibition of Kinases :
    • Research has shown that certain derivatives can effectively inhibit FLT3 and CDK2/4 kinases, with IC50 values in the nanomolar range (e.g., FLT3 IC50: 0.089 nM) . This suggests a strong potential for development as targeted cancer therapies.
  • Antifungal Properties :
    • Coordination complexes based on pyrazole ligands demonstrated competitive antifungal activity compared to standard treatments like cycloheximide, showcasing another avenue for therapeutic application .

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may lead to side reactions at elevated temperatures .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but require inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is standard, but recrystallization may improve purity for crystalline intermediates .

How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) resolve structural ambiguities in benzothiazole-pyrazole hybrids?

Level: Advanced
Methodological Answer:
Structural confirmation of the target compound requires:

  • ¹H/¹³C NMR : Assign peaks using COSY (for coupling networks) and HSQC (for C-H correlations). For example, the benzothiazole proton signals typically appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
  • HRMS : Confirm molecular formula (e.g., C₁₆H₁₃N₃OS₂ for the target compound) with <2 ppm error.
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for pyridylpyrazole derivatives in , where single-crystal analysis confirmed substituent orientation.

Case Study :
In , ¹H NMR of pyrazole-carbothioamides showed distinct NH peaks at δ 10–12 ppm, while HSQC correlated these with carbonyl carbons (δ 165–170 ppm).

What strategies are effective for evaluating the biological activity of benzothiazole-containing pyrazole carboxamides?

Level: Advanced
Methodological Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays.
  • Cellular models : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. reports IC₅₀ values for benzothiazole-pyrazolines in the µM range.
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects.

Data Interpretation :
Contradictions in activity data (e.g., high in vitro potency but low cellular efficacy) may arise from poor solubility or metabolic instability. Adjust lipophilicity (logP) via substituent modification (e.g., replacing methyl with trifluoromethyl) .

How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound?

Level: Advanced
Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. used DFT to validate X-ray structures of pyrazole derivatives.
  • Molecular docking : Dock the compound into target proteins (e.g., DHFR in ) using AutoDock Vina. Key interactions include:
    • Hydrogen bonding between the carboxamide and Asp27 (DHFR active site).
    • π-π stacking between benzothiazole and Phe34.

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine models .

What are the common pitfalls in analyzing SAR (Structure-Activity Relationships) for pyrazole-benzothiazole hybrids?

Level: Advanced
Methodological Answer:

  • Overlooking steric effects : Bulky substituents (e.g., 2-thienyl vs. phenyl) may hinder binding despite favorable electronic properties.
  • Solubility bias : Highly lipophilic analogs may aggregate in aqueous assays, leading to false negatives. Use DLS (Dynamic Light Scattering) to detect aggregates.
  • Metabolic interference : Benzothiazoles are prone to oxidation; incorporate electron-withdrawing groups (e.g., -CF₃) to stabilize the ring .

Case Study :
In , replacing a phenyl group with a thiophene improved solubility but reduced kinase affinity due to altered π-stacking.

How should researchers address contradictory data in thermal stability and solubility studies?

Level: Basic
Methodological Answer:

  • Thermal stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition peaks. Discrepancies may arise from polymorphic forms; validate via PXRD .
  • Solubility : Compare shake-flask (experimental) vs. CheqSol (calculated) methods. For example, reports predicted solubility (1.44 g/cm³) but experimental values may vary with pH.

Resolution : Pre-saturate solvents and control temperature (±0.5°C) during measurements. Use Hansen solubility parameters to select optimal co-solvents .

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